

Application Note: In Vivo Efficacy of Fosinopril in Spontaneously Hypertensive Rats (SHR)

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Compound of Interest

Compound Name: *Fosinopril*

Cat. No.: *B1673572*

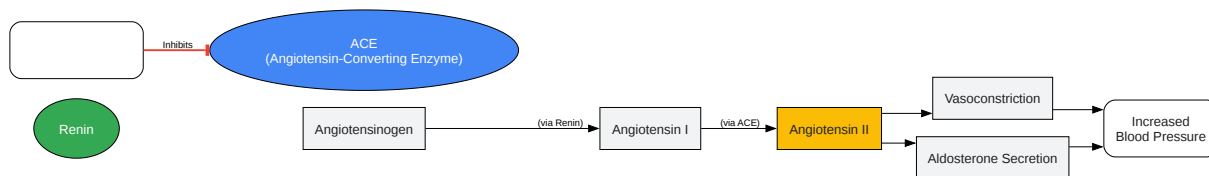
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Introduction

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in the body to its active metabolite, **fosinoprilat**. [3][4] **Fosinoprilat** inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS). [2][5] The Spontaneously Hypertensive Rat (SHR) is a widely used and accepted animal model for studying human essential hypertension, as it develops hypertension genetically without any known external cause. [6][7][8] This document provides an overview of **Fosinopril**'s efficacy in the SHR model and detailed protocols for its assessment.

Mechanism of Action

Fosinopril's antihypertensive effect is primarily due to the suppression of the renin-angiotensin-aldosterone system. [5] The active metabolite, **fosinoprilat**, competitively inhibits ACE, leading to a decrease in plasma angiotensin II levels. [3][9] This reduction in angiotensin II results in vasodilation (a decrease in peripheral vascular resistance) and decreased aldosterone secretion, which in turn reduces sodium and water retention, ultimately lowering blood pressure. [2][10] Inhibition of ACE also prevents the degradation of bradykinin, a potent vasodilator, which may contribute to the therapeutic effects of **Fosinopril**. [5][11]



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Caption: Mechanism of **Fosinopril** in the Renin-Angiotensin System.

Summary of Quantitative Data

The following tables summarize the reported effects of **Fosinopril** administration on various physiological parameters in Spontaneously Hypertensive Rats.

Table 1: Effect of **Fosinopril** on Blood Pressure in SHR

Dose	Duration	Route	Effect on Blood Pressure	Reference
10 mg/kg/day	2 days	Oral	Significant reduction in blood pressure.	[11][12]
30 mg/kg/day	2 days	Oral	Significant reduction in blood pressure.	[11][12]
30 mg/kg	14 days (twice daily)	Oral	Lowered systolic blood pressure.	[11][12]
High Dose	6 weeks	In drinking water	22% reduction in systolic blood pressure.	[6]
10 mg/kg	Single Dose	Oral	Arterial pressure reduced by 23 mmHg (from 183±4 to 160±5 mmHg).	[13]
30 mg/kg	Single Dose	Oral	Arterial pressure reduced by 20 mmHg (from 176±4 to 156±4 mmHg).	[13]

Table 2: Cardioprotective and Renal Effects of **Fosinopril** in SHR

Parameter	Dose	Duration	Observation	Reference
Heart Rate	10 or 30 mg/kg/day	2 days	No significant effect on heart rate.	[11][12]
Left Ventricular Mass Index	10 mg/kg/day	16 weeks	Significant reduction compared to control.	[14]
Cardiomyocyte Apoptosis	10 mg/kg/day	8 and 16 weeks	Significant reduction in apoptotic index.	[14]
Myocardium Angiotensin II	10 mg/kg/day	8 and 16 weeks	Significant reduction in concentration.	[14]
Vascular Structure	High Dose	6 weeks	Prevented structural alterations in mesenteric resistance arteries.	[6]
Endothelial Function	High Dose	6 weeks	Improved endothelium-dependent relaxation.	[6]

Experimental Protocols

The following protocols provide a framework for assessing the in vivo efficacy of **Fosinopril** in SHR. These are generalized methods and may require optimization for specific experimental goals.

Protocol 1: Assessment of Antihypertensive Efficacy

Objective: To evaluate the effect of orally administered **Fosinopril** on the blood pressure and heart rate of conscious Spontaneously Hypertensive Rats.

Materials:

- Spontaneously Hypertensive Rats (SHR), age 7-10 weeks.
- Normotensive Wistar-Kyoto (WKY) rats (for control group).
- **Fosinopril** sodium.
- Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
- Oral gavage needles.
- Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).
- Animal restraining device.

Procedure:

- Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, $22\pm 2^{\circ}\text{C}$) with ad libitum access to standard chow and water for at least one week before the experiment.
- Blood Pressure Training: For several days prior to the study, accustom the rats to the restraining device and the tail-cuff measurement procedure to minimize stress-induced blood pressure variations.
- Group Allocation: Randomly divide the SHR into groups (n=8-10 per group):
 - Group 1: SHR Vehicle Control (receive vehicle only).
 - Group 2: SHR **Fosinopril** (e.g., 10 mg/kg).
 - Group 3: SHR **Fosinopril** (e.g., 30 mg/kg).
 - Group 4: WKY Normotensive Control (receive vehicle only).

- **Baseline Measurement:** Record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for 2-3 consecutive days before starting the treatment.
- **Drug Administration:** Prepare fresh solutions/suspensions of **Fosinopril** daily. Administer the assigned treatment to each rat via oral gavage once daily for the desired study duration (e.g., 14 or 28 days).
- **Blood Pressure Monitoring:** Measure SBP, DBP, and HR at regular intervals (e.g., 2, 4, 6, and 24 hours) after the first dose to assess acute effects. Continue to measure blood pressure at least twice weekly throughout the study to monitor chronic effects.
- **Data Analysis:** Calculate the mean change in blood pressure from baseline for each group. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between groups.

Protocol 2: Assessment of Cardioprotective Effects (Cardiac Hypertrophy)

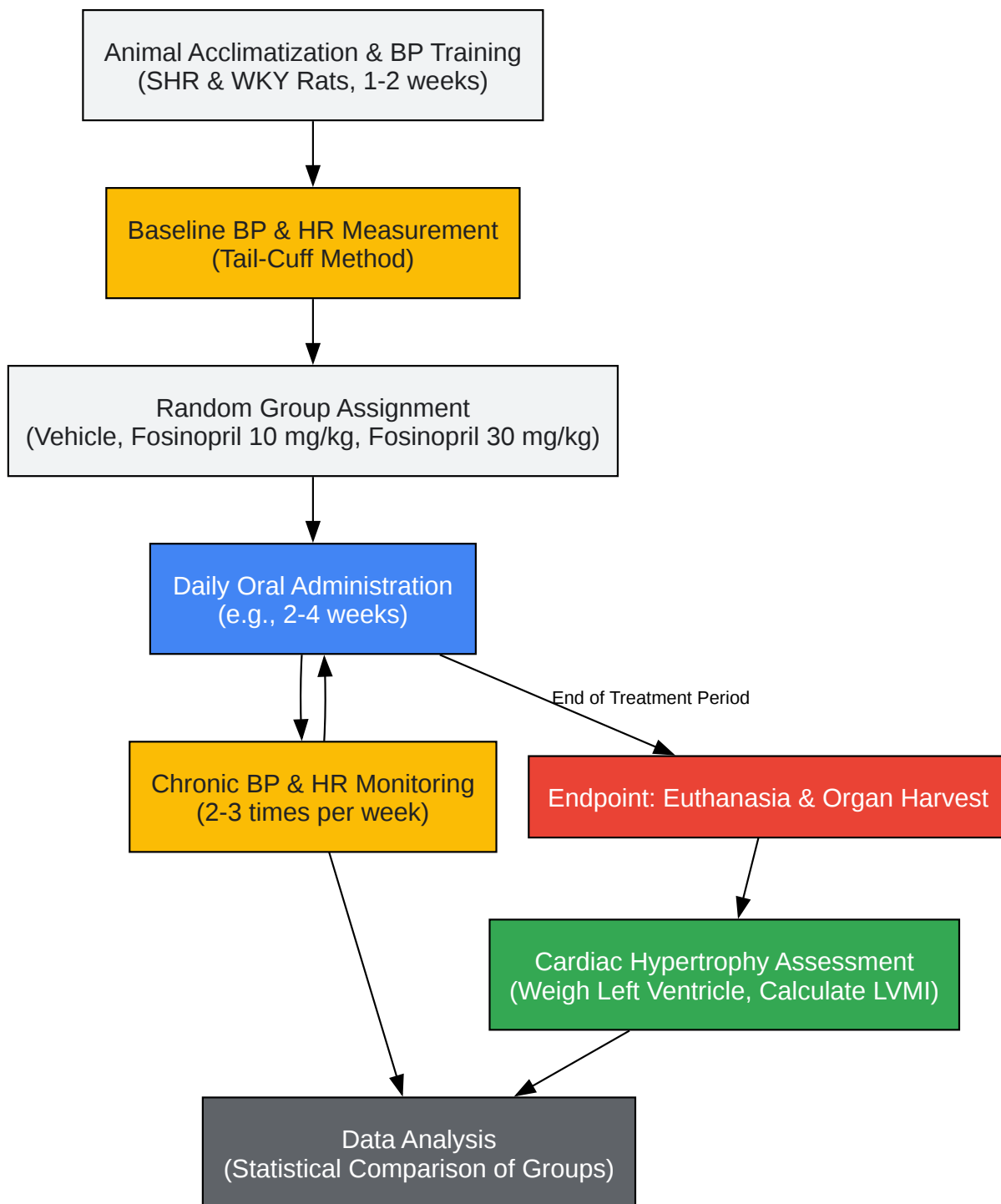
Objective: To determine if **Fosinopril** treatment reduces left ventricular hypertrophy in SHR. This protocol is an endpoint analysis following the antihypertensive efficacy study.

Materials:

- Euthanasia solution (e.g., CO₂, anesthetic overdose).
- Dissection tools.
- Analytical balance (sensitive to 0.1 mg).
- Phosphate-buffered saline (PBS), ice-cold.
- Formalin (10%) for tissue fixation (optional).

Procedure:

- Euthanasia and Heart Excision: At the end of the treatment period (Protocol 1), euthanize the rats according to approved institutional guidelines. Immediately perform a thoracotomy and carefully excise the heart.
- Heart Preparation: Place the excised heart in ice-cold PBS to wash away blood. Gently blot the heart dry.
- Dissection and Weighing:
 - Separate the atria from the ventricles.
 - Dissect the right ventricular free wall from the left ventricle and septum.
 - Weigh the total ventricles and the left ventricle (including the septum) separately.
 - Record the final body weight of the animal.
- Calculation of Hypertrophy Index: Calculate the Left Ventricular Mass Index (LVMI) to normalize for body size:
 - $\text{LVMI (mg/g)} = (\text{Left Ventricle Weight [mg]}) / (\text{Body Weight [g]})$.
- Histological Analysis (Optional): Fix the left ventricle in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) or Masson's trichrome to visualize cardiomyocyte size and fibrosis, respectively.
- Data Analysis: Compare the LVMI between the different treatment groups using statistical analysis (e.g., ANOVA) to assess the effect of **Fosinopril** on cardiac hypertrophy.[\[14\]](#)



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Caption: General workflow for in vivo **Fosinopril** efficacy testing in SHR.

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